molecular formula C8H6Cl2N2 B179871 2-(Dichloromethyl)imidazo[1,2-a]pyridine CAS No. 143982-35-8

2-(Dichloromethyl)imidazo[1,2-a]pyridine

Cat. No. B179871
M. Wt: 201.05 g/mol
InChI Key: PBXJBZGZZNDUJY-UHFFFAOYSA-N
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Description

“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H6Cl2N2. It has a molecular weight of 201.05 . It is a light brown solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield .


Molecular Structure Analysis

The InChI code for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” is 1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a light brown solid . It has a molecular weight of 201.05 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Application in Parasitology

Imidazo[1,2-a]pyridine has been found to have potent activity against a wide spectrum of infectious agents, including piroplasms .

Results

In vitro, imidazo[1,2-a]pyridine inhibited the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . The highest inhibitory effects of imidazo[1,2-a]pyridine were detected on the growth of B. caballi with IC 50 value of 0.47±0.07 .

Application in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine, a similar compound, acts as a versatile scaffold in organic synthesis and drug development .

Method of Application

This review article compiled the progress made in synthetic methods and illustrated its reactivity and multifarious biological activity .

Results

The review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Application in Optoelectronic Devices, Sensors, Anti-Cancer Drugs, and Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field .

Method of Application

In recent years many promising innovations have been reported in different technological applications .

Results

These applications include optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Application in Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

Method of Application

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results

A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Application in Treatment of Infectious Diseases

Imidazo[1,2-a]pyridine compounds have antifungal, anti-inflammatory, anticancer, antiviral, antibacterial, antiparasitic, antipyretic, analgesic, and antiapoptotic properties, as well as acting as GABA and benzodiazepine receptor agonists .

Method of Application

These compounds are developed and used in the treatment of various infectious diseases .

Results

These compounds have shown promising results in the treatment of various infectious diseases .

Application in Optoelectronic Devices

Imidazo[1,2-a]pyridine has a large diversity of applications in fields such as medicinal chemistry, clinical drugs or agricultural chemicals, etc .

Method of Application

Imidazo[1,2-a]pyridine acts as a versatile scaffold in the development of optoelectronic devices .

Results

Imidazo[1,2-a]pyridine-based devices have shown promising results in the field of optoelectronics .

Application in Antituberculosis Agents

Results

A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Application in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

Results

Application in Medicinal Chemistry, Clinical Drugs or Agricultural Chemicals

Imidazo[1,2-a]pyridine has a large diversity of applications in fields such as medicinal chemistry, clinical drugs or agricultural chemicals .

Method of Application

Imidazo[1,2-a]pyridine acts as a versatile scaffold in the development of these applications .

Results

Imidazo[1,2-a]pyridine-based applications have shown promising results in these fields .

Safety And Hazards

The safety information for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-(dichloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXJBZGZZNDUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465063
Record name 2-(Dichloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dichloromethyl)imidazo[1,2-a]pyridine

CAS RN

143982-35-8
Record name 2-(Dichloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Benchat, B El-Bali, S Abouricha… - … Direct Working Paper, 2003 - papers.ssrn.com
A series of 3-functionalized imidazo [1, 2-] pyridines (; compounds) and (-pyrimidines)(; compounds) were prepared by condensation of the chlorinated precursors with amino-2-pyridine …
Number of citations: 8 papers.ssrn.com

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